Fmoc-NH-PEG8-CH2CH2COOH
Description
Overview of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Drug Delivery
Polyethylene glycol (PEG) is a water-soluble, non-toxic, and biocompatible polymer widely utilized in biomedical applications. chempep.comsigmaaldrich.com Its primary function is to be covalently attached to molecules like proteins, peptides, or small drug compounds in a process known as PEGylation. nih.govtandfonline.com
PEGylation is a well-established strategy to improve the therapeutic efficacy of biopharmaceuticals. nih.govtandfonline.com By attaching PEG chains to a drug molecule, researchers can enhance its solubility, especially for hydrophobic compounds, and increase its stability by protecting it from enzymatic degradation. nih.govaxispharm.com This modification also increases the drug's size, which can prolong its circulation time in the bloodstream by reducing renal clearance. nih.govucl.ac.be Furthermore, the PEG chain can shield the drug from the immune system, thereby reducing its immunogenicity. nih.govaxispharm.com
However, it is important to note that repeated exposure to PEGylated compounds can sometimes lead to the development of anti-PEG antibodies, which may affect the drug's efficacy and safety. mdpi.comnih.gov
The use of PEG in biomedical research dates back to the 1970s. chempep.com Initially, simple, linear PEG chains were used. Over the decades, the technology has evolved significantly, leading to the development of more complex PEG architectures. chempep.com The 1990s saw the emergence of monodisperse PEG linkers, which have a defined molecular weight and structure, allowing for more precise control in bioconjugation. chempep.com Today, a wide variety of PEG linkers are available, including branched, Y-shaped, and multi-arm PEGs, each offering unique advantages for specific applications like drug delivery and tissue engineering. sigmaaldrich.comaxispharm.com Heterobifunctional PEG linkers, which have two different reactive groups, have also become crucial for creating sophisticated molecular constructs. chempep.com
Significance of Fmoc Protecting Group Chemistry in Advanced Synthesis
The Fluorenylmethyloxycarbonyl (Fmoc) group is a chemical moiety used to temporarily block a reactive site, typically an amine group, on a molecule during a chemical synthesis process. wikipedia.org This "protection" prevents unwanted side reactions from occurring at that site.
The Fmoc protecting group is particularly prominent in solid-phase peptide synthesis (SPPS), a method used to create artificial peptides. wikipedia.orgamericanpeptidesociety.org In SPPS, the Fmoc group protects the amino terminus of an amino acid. americanpeptidesociety.org Its key advantage is that it is stable under acidic conditions but can be easily removed with a mild base, such as piperidine (B6355638). wikipedia.orgtcichemicals.com This allows for the sequential addition of amino acids to build a peptide chain in a controlled manner. americanpeptidesociety.org The mild conditions required for Fmoc removal make it compatible with a wide range of sensitive amino acids and other modifications. americanpeptidesociety.orgtotal-synthesis.com
In complex chemical syntheses, it is often necessary to protect multiple functional groups within the same molecule. organic-chemistry.org Orthogonal deprotection is a strategy that employs protecting groups that can be removed under different, specific conditions without affecting each other. organic-chemistry.orgfiveable.me For instance, the Fmoc group is base-labile, while another common protecting group, the tert-butyloxycarbonyl (Boc) group, is acid-labile. tcichemicals.comthermofisher.com This allows for the selective removal of one group while the other remains intact, providing precise control over the synthetic pathway. organic-chemistry.orgfiveable.me This strategy is fundamental in the synthesis of complex molecules like modified peptides and other bioconjugates. fiveable.mebham.ac.uk
Contextualizing Fmoc-N-amido-PEG8-acid as a Heterobifunctional Linker
Fmoc-N-amido-PEG8-acid is a prime example of a heterobifunctional linker, a molecule with two different reactive ends. cymitquimica.comsigmaaldrich.com One end features an Fmoc-protected amine, and the other end has a carboxylic acid. broadpharm.comtebubio.com This dual functionality makes it a highly versatile tool in the laboratory. cymitquimica.com
The Fmoc-protected amine allows for its use in Fmoc-based peptide synthesis. The Fmoc group can be removed under basic conditions to reveal a free amine, which can then be coupled to another molecule. broadpharm.comtebubio.com Simultaneously, the terminal carboxylic acid can be activated to react with primary amine groups on other molecules, forming a stable amide bond. broadpharm.comcd-bioparticles.net The hydrophilic PEG8 spacer between these two functional groups enhances the water solubility of the resulting conjugate. broadpharm.comtebubio.com This combination of features makes Fmoc-N-amido-PEG8-acid an invaluable reagent for creating well-defined bioconjugates for a variety of research applications, including drug delivery and the development of diagnostic tools.
| Property | Description |
| Chemical Formula | C34H49NO12 |
| Molecular Weight | 663.75 g/mol |
| Appearance | Solid or viscous liquid |
| Functionality | Heterobifunctional |
| Solubility | Increases solubility in aqueous media |
| Storage | Recommended at -20°C |
Definition and Structural Features of Fmoc-N-amido-PEG8-acid
Fmoc-N-amido-PEG8-acid is a heterobifunctional chemical compound widely utilized in bioconjugation and peptide synthesis. cymitquimica.com It is classified as a derivative of polyethylene glycol (PEG), featuring distinct functional groups at each end of a discrete PEG chain. cd-bioparticles.netbroadpharm.combiochempeg.com This structure provides it with significant versatility for linking molecules together. cymitquimica.com The compound consists of three primary components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a central eight-unit PEG spacer, and a terminal carboxylic acid. cd-bioparticles.netbroadpharm.combiochempeg.comchemicalbook.in
The key structural features define its chemical reactivity and applications:
Fmoc-Protected Amine: One terminus of the molecule contains an amine group protected by an Fmoc group. cd-bioparticles.netbroadpharm.com The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed using a basic solution to expose the free amine. cd-bioparticles.netbroadpharm.combiochempeg.com This allows for subsequent conjugation reactions at this site. chemicalbook.in
PEG8 Spacer: The central part of the molecule is a discrete PEG spacer composed of eight repeating ethylene (B1197577) glycol units. sigmaaldrich.comadvancedchemtech.com This 28-atom hydrophilic chain increases the water solubility of the compound and any molecule it is attached to. cd-bioparticles.netbroadpharm.comchemicalbook.insigmaaldrich.com Unlike traditional polydisperse PEGs, which are mixtures of different chain lengths, this discrete PEG (dPEG®) has a precisely defined length and molecular weight. sigmaaldrich.comnih.gov
Terminal Carboxylic Acid: The other end of the molecule terminates in a carboxylic acid group (-COOH). cd-bioparticles.netbroadpharm.comtebubio.com This functional group can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) to react with primary amine groups, forming a stable amide bond. broadpharm.combiochempeg.comchemicalbook.in
This heterobifunctional nature allows for the sequential and controlled linkage of different molecules, making it a valuable tool in creating complex bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated peptides. biochempeg.comsigmaaldrich.combiochempartner.com
Table 1: Chemical Properties of Fmoc-N-amido-PEG8-acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 756526-02-0 | cd-bioparticles.netbroadpharm.com |
| Molecular Formula | C34H49NO12 | broadpharm.comsigmaaldrich.comprecisepeg.com |
| Molecular Weight | 663.75 g/mol | chemicalbook.insigmaaldrich.comsigmaaldrich.com |
| Synonyms | Fmoc-NH-PEG8-acid, Fmoc-PEG8-propionic acid, 1-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid | cymitquimica.combiochempeg.comchemicalbook.insigmaaldrich.com |
| PEG Spacer Length | 28 atoms | sigmaaldrich.comadvancedchemtech.com |
| Purity | Typically >95% | sigmaaldrich.comsigmaaldrich.com |
Advantages of Discrete PEG (dPEG) Spacers in Research
Polyethylene glycol (PEG) has become an essential tool in biotechnology and pharmaceutical science for modifying biomolecules, a process known as PEGylation. nih.gov Traditionally, this process used polydisperse PEGs, which are mixtures of polymers with a range of molecular weights and chain lengths. nih.gov The development of discrete PEG (dPEG®) linkers, such as the one found in Fmoc-N-amido-PEG8-acid, represents a significant advancement, offering numerous advantages over their polydisperse counterparts. nih.gov
The primary advantage of dPEG® spacers is their precisely defined structure. nih.govinterchim.fr Each dPEG® product is a single compound with a specific number of ethylene oxide units, resulting in a defined chain length and a single molecular weight. nih.gov This monodisperse nature eliminates the heterogeneity found in polydisperse PEG mixtures, which is crucial for the synthesis of biopharmaceuticals where precise control over the final product's composition is necessary. nih.govbiochempeg.com
Key advantages of using dPEG® spacers in research include:
Enhanced Hydrophilicity: The inherent hydrophilicity of the PEG chain significantly increases the aqueous solubility of conjugated molecules, particularly hydrophobic peptides or small-molecule drugs. sigmaaldrich.cominterchim.frthermofisher.com This can prevent aggregation and improve handling during experiments. interchim.frthermofisher.com
Improved Pharmacokinetics: In therapeutic applications, PEGylation with dPEG® linkers can increase the hydrodynamic volume of a molecule. sigmaaldrich.comnih.gov This increased size can reduce renal clearance, leading to a longer circulation half-life in the body. sigmaaldrich.combiochempeg.com Research has shown a clear relationship between PEG length and plasma clearance, with a threshold length of PEG8 being sufficient to minimize clearance for certain antibody-drug conjugates. researchgate.net
Reduced Immunogenicity and Toxicity: PEG is known to be non-toxic and non-immunogenic. nih.govthermofisher.com Attaching dPEG® spacers to proteins or peptides can shield them from proteolytic enzymes and diminish the host's immune response, protecting the biomolecule from degradation and clearance. sigmaaldrich.comnih.govbiochempeg.com
Reduced Nonspecific Binding: When used to functionalize surfaces, PEG spacers significantly reduce the nonspecific binding of proteins, which is critical for developing sensitive and reliable diagnostic assays and biosensors. thermofisher.com
Structural Flexibility and Control: The flexible PEG chain can act as a linker to connect two molecules without causing steric hindrance, helping to maintain the biological activity of the conjugated molecules. interchim.fr The availability of dPEG® linkers in various discrete lengths allows researchers to fine-tune the distance between conjugated moieties to optimize the function of the final construct. nih.govthermofisher.com
These properties make dPEG® spacers, like the PEG8 chain in Fmoc-N-amido-PEG8-acid, highly valuable for a range of research applications, including peptide synthesis, the development of antibody-drug conjugates, targeted drug delivery, and the creation of diagnostic reagents. sigmaaldrich.comnih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49NO12/c36-33(37)9-11-39-13-15-41-17-19-43-21-23-45-25-26-46-24-22-44-20-18-42-16-14-40-12-10-35-34(38)47-27-32-30-7-3-1-5-28(30)29-6-2-4-8-31(29)32/h1-8,32H,9-27H2,(H,35,38)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXGUCLTEWCVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140372 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756526-02-0 | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26-octaoxa-2-azanonacosanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fmoc N Amido Peg8 Acid and Derivatives
General Synthetic Routes to Fmoc-Protected PEG Acids
The general approach to synthesizing Fmoc-protected PEG acids involves the strategic protection and deprotection of amine and carboxylic acid functionalities on a PEG backbone. The length of the PEG chain can be varied to suit specific applications, with Fmoc-N-amido-PEG8-acid being a commonly used derivative.
Synthesis of Fmoc-N-amido-PEGn-acid Compounds
The synthesis of Fmoc-N-amido-PEGn-acid typically begins with a PEG molecule containing an amino group at one terminus and a carboxylic acid or a precursor to a carboxylic acid at the other. The primary amine is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is commonly achieved by reacting the amino-PEG-acid with Fmoc chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF). Fmoc-OSu is often preferred due to its increased stability and the reduced likelihood of forming undesirable oligopeptide byproducts during the preparation of Fmoc amino acid derivatives. total-synthesis.com
The general synthetic scheme can be represented as:
H₂N-PEGn-COOH + Fmoc-X → Fmoc-NH-PEGn-COOH + HX (where X = Cl or OSu)
This reaction selectively protects the amine, leaving the carboxylic acid group available for subsequent reactions. The resulting Fmoc-N-amido-PEGn-acid is a versatile building block. broadpharm.combroadpharm.com
Comparison of Alkylation Strategies for N-Methylated Derivatives
The introduction of methyl groups on the amide nitrogen of PEG linkers can influence the conformational properties and biological activity of the final conjugate. Several strategies exist for the synthesis of N-methylated derivatives.
One common approach involves the use of a pre-methylated building block. For instance, a Boc-protected N-methylated amine can be alkylated and subsequently deprotected to yield the desired N-methylated PEG linker. nih.gov Another strategy is the direct alkylation of a protected amino acid or peptide. A method utilizing molecular sieves as a base has been developed for the side-chain N-alkylation of o-Ns-protected Fmoc-amino acids with an appropriate alkyl halide. nih.gov This allows for site-specific alkylation.
The Fukuyama amine synthesis is another powerful method that has been applied to the N-alkylation of amines on a solid support. nih.gov This reaction involves the use of an o-nitrobenzenesulfonyl (oNBS) protecting group, which can be alkylated and subsequently removed under mild conditions. nih.gov This approach has been successfully used for the synthesis of peptide C-terminal N-alkyl amides on a PAL-PEG-PS resin. nih.gov
A comparison of these strategies reveals trade-offs between efficiency, scalability, and the potential for side reactions. The choice of method often depends on the specific requirements of the target molecule and the compatibility with other functional groups present.
| Alkylation Strategy | Description | Advantages | Disadvantages |
| Pre-methylated Building Blocks | Synthesis starts with an already N-methylated precursor. nih.gov | Straightforward, avoids direct methylation of complex molecules. | Requires synthesis of specific starting materials. |
| Molecular Sieve Promoted Alkylation | Utilizes molecular sieves as a mild base for N-alkylation of a protected amino acid. nih.gov | Mild conditions, site-specific. | May require specific protecting group strategies. |
| Fukuyama Amine Synthesis | Employs an oNBS protecting group for N-alkylation on a solid support. nih.gov | High yields, compatible with solid-phase synthesis. | Requires additional protection and deprotection steps. |
| Reductive Amination | Involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov | Versatile for introducing various alkyl groups. | Can lead to epimerization with chiral centers. nih.gov |
Formation of Amide Bonds with Terminal Carboxylic Acid
The terminal carboxylic acid of Fmoc-N-amido-PEG8-acid is a key functional group that allows for its conjugation to primary amine groups, forming a stable amide bond. broadpharm.combroadpharm.comcd-bioparticles.netmedchemexpress.com This reaction is fundamental in peptide synthesis and the creation of various bioconjugates.
Utilizing Carbodiimide (B86325) Coupling Reagents (e.g., EDC, DCC, HATU)
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxyl group. bachem.com Carbodiimides are a class of reagents widely used for this purpose. hepatochem.com
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide) are common carbodiimide coupling reagents. cd-bioparticles.netbachem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the primary amine, resulting in the formation of the amide bond and a urea (B33335) byproduct. luxembourg-bio.com DCC is often used in solution-phase synthesis, where the dicyclohexylurea byproduct is insoluble and can be removed by filtration. bachem.com EDC is water-soluble, making it suitable for aqueous coupling reactions. researchgate.net
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium salt-based coupling reagent. sigmaaldrich.comacs.org It is known for its high reactivity and ability to promote rapid amide bond formation with minimal racemization, especially for sterically hindered amino acids. acs.org HATU is often the reagent of choice for difficult couplings. luxembourg-bio.com
The general mechanism for carbodiimide-mediated coupling is as follows:
The carboxylic acid attacks the carbodiimide to form the O-acylisourea intermediate.
The amine attacks the activated carbonyl carbon of the intermediate.
A tetrahedral intermediate is formed, which then collapses to form the amide bond and the urea byproduct.
| Coupling Reagent | Structure | Key Features |
| EDC | Et-N=C=N-(CH₂)₃-NMe₂ | Water-soluble byproduct, suitable for aqueous reactions. researchgate.net |
| DCC | Cyclohexyl-N=C=N-Cyclohexyl | Insoluble byproduct in many organic solvents, facilitating purification. bachem.com |
| HATU | C₁₀H₁₅F₆N₆OP | High coupling efficiency, low racemization, effective for difficult couplings. acs.org |
Role of Additives in Amide Bond Formation (e.g., HOBt, HOSu)
To improve the efficiency of amide bond formation and suppress side reactions, particularly racemization, additives are often used in conjunction with coupling reagents. bachem.comresearchgate.net
HOBt (1-Hydroxybenzotriazole) is a commonly used additive that reacts with the O-acylisourea intermediate to form an active ester. creative-peptides.compeptide.com This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards amines. The use of HOBt minimizes racemization and increases the yield and purity of the resulting peptide. creative-peptides.com
HOSu (N-Hydroxysuccinimide) functions similarly to HOBt, forming an NHS-ester intermediate. bachem.comresearchgate.net These active esters are stable enough to be isolated in some cases and are effective in promoting amide bond formation. bachem.com However, HOSu can be susceptible to the Lossen rearrangement under certain conditions. bachem.com
The addition of these reagents helps to prevent the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, a common side reaction with carbodiimides. bachem.com The general mechanism involving an additive is:
Formation of the O-acylisourea intermediate.
Reaction of the intermediate with HOBt or HOSu to form the active ester.
Nucleophilic attack of the amine on the active ester to form the amide bond.
Fmoc Deprotection Techniques
The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under basic conditions. wikipedia.orgoup.com This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups and the linker to the solid support remain intact. oup.com
The deprotection of the Fmoc group proceeds via a β-elimination mechanism. peptide.comscielo.org.mx A base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. peptide.comscielo.org.mx The DBF is a reactive electrophile that must be scavenged to prevent it from reacting with the newly deprotected amine. peptide.com
The most common reagent for Fmoc deprotection is a solution of piperidine (B6355638) in DMF, typically at a concentration of 20%. wikipedia.org Piperidine acts as both the base to initiate the deprotection and as a nucleophile to trap the DBF byproduct, forming a stable adduct that is easily washed away. wikipedia.orgscielo.org.mx
Other bases can also be used for Fmoc deprotection:
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.compeptide.com However, since it cannot scavenge the DBF, a small amount of piperidine is often added for this purpose. peptide.compeptide.com DBU is particularly useful for slow or incomplete deprotections but should be avoided with peptides containing aspartic acid, as it can catalyze aspartimide formation. peptide.com
4-Methylpiperidine (B120128) has been shown to be an effective alternative to piperidine for Fmoc removal. iris-biotech.de
A mixture of piperazine and DBU has also been reported as a rapid and efficient deprotection solution. rsc.org
| Deprotection Reagent | Typical Conditions | Key Characteristics |
| Piperidine | 20% in DMF wikipedia.org | Acts as both base and scavenger. wikipedia.orgscielo.org.mx |
| DBU | Often used with a piperidine scavenger. peptide.compeptide.com | Faster deprotection than piperidine, but can induce side reactions. peptide.compeptide.com |
| 4-Methylpiperidine | - iris-biotech.de | Effective alternative to piperidine. iris-biotech.de |
| Piperazine/DBU | - rsc.org | Rapid and efficient deprotection. rsc.org |
Basic Conditions for Fmoc Cleavage
The cornerstone of utilizing Fmoc-N-amido-PEG8-acid in synthesis is the selective removal of the Fmoc protecting group. This process, known as deprotection or cleavage, is fundamental to stepwise synthesis, particularly in SPPS, as it reveals a primary amine for subsequent coupling reactions. genscript.combachem.com The Fmoc group is renowned for its lability under basic conditions. wikipedia.org
The deprotection mechanism is a base-induced β-elimination. chempep.comnih.gov A base removes the acidic proton from the fluorene (B118485) ring system, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide. chempep.comtotal-synthesis.com The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly freed amine, which would be an undesirable side reaction. To prevent this, a secondary amine is typically used as the deprotection reagent, as it efficiently traps the DBF to form a stable adduct. wikipedia.orgchempep.com
The most common reagent for Fmoc cleavage is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). genscript.comchempep.com Standard protocols often employ a 20% to 50% (v/v) piperidine in DMF solution. genscript.comspringernature.com A typical deprotection step in SPPS involves treating the Fmoc-protected substrate with the piperidine solution for a short duration (e.g., 3-10 minutes), often repeated once to ensure complete removal. chempep.com
While piperidine is the standard, other bases can also be employed for Fmoc removal. The choice of base and reaction conditions can be modulated to accommodate sensitive sequences or to optimize reaction kinetics. The relative reactivity of bases generally follows the order of piperidine being more effective than diethylamine. chempep.com Other successful deprotection reagents include piperazine, 4-methylpiperidine (4MP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chempep.comnih.goviris-biotech.de The efficiency of the cleavage is influenced by factors such as the base's concentration, solvent polarity, and temperature. chempep.comspringernature.com For instance, deprotection is generally faster in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar options like dichloromethane (B109758) (DCM). nih.govspringernature.com
In addition to traditional base-mediated cleavage, alternative methods have been explored. One such method is thermal cleavage, where the Fmoc group can be removed by heating in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 120°C) without the need for a base. chimia.ch
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Reagent(s) | Solvent | Typical Concentration | Notes |
|---|---|---|---|
| Piperidine | DMF or NMP | 20-50% (v/v) | The most common and standard condition for Fmoc-SPPS. genscript.comspringernature.com |
| Piperazine | DMF/Ethanol | 10% (w/v) | An alternative secondary amine for Fmoc cleavage. nih.gov |
| 4-Methylpiperidine (4MP) | DMF | 20% (v/v) | Used as an alternative to piperidine. nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | DMF | 1-5% (v/v) | A more reactive, non-nucleophilic base; often used for difficult or glycopeptide sequences. chempep.com |
| Morpholine | DMF | 50% (v/v) | A weaker base, can be used for milder deprotection. total-synthesis.comchimia.ch |
| Tris(2-aminoethyl)amine | NMP | - | A primary amine that can offer different selectivity compared to secondary amines. nih.govsigmaaldrich.com |
Considerations for Orthogonal Protecting Groups
In the synthesis of complex molecules like modified peptides, multiple reactive functional groups must be masked and selectively unmasked at different stages. This is achieved through an orthogonal protection strategy, where distinct classes of protecting groups can be removed under specific chemical conditions without affecting the others. iris-biotech.deub.edubiosynth.com This concept is paramount when using bifunctional linkers like Fmoc-N-amido-PEG8-acid.
The most prevalent orthogonal scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.debiosynth.com In this system:
The Fmoc group serves as the temporary protecting group for the α-amino terminus of the growing peptide chain. It is selectively removed at each cycle using a base, such as piperidine. iris-biotech.debiosynth.com
Acid-labile groups , such as the tert-butyl (tBu) group, are used as "permanent" protecting groups for the reactive side chains of amino acids (e.g., the carboxyl groups of Aspartic and Glutamic acid, or the hydroxyl groups of Serine and Threonine). iris-biotech.de These groups are stable to the basic conditions of Fmoc cleavage but are removed at the end of the synthesis during the final cleavage from the resin, typically with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de
This orthogonality ensures that the side-chain protections remain intact during the entire chain elongation process. When incorporating a molecule like Fmoc-N-amido-PEG8-acid, its Fmoc group is compatible with this strategy, allowing it to be selectively deprotected on the solid support.
For more advanced synthetic schemes, such as the creation of branched peptides or site-specific modifications, a third or even fourth level of orthogonality is required. iris-biotech.deub.edu This involves the use of "semi-permanent" protecting groups that can be removed under conditions that affect neither the Fmoc nor the tBu groups. iris-biotech.de These allow for selective unmasking of a specific functional group on the resin-bound peptide for further modification.
Table 2: Orthogonal and Quasi-Orthogonal Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Labile To | Stable To | Use Case |
|---|---|---|---|---|
| Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Acid (TFA) | Temporary α-amino protection. iris-biotech.debiosynth.com |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Base (Piperidine) | "Permanent" side-chain protection for Asp, Glu, Ser, Thr, Tyr. iris-biotech.de |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base (Piperidine) | "Permanent" side-chain protection for Lys, Trp. sigmaaldrich.com |
| Trityl | Trt | Mild Acid | Base (Piperidine) | Side-chain protection for Cys, His, Asn, Gln. rsc.org |
| Methoxytrityl / Methyltrityl | Mmt / Mtt | Very Mild Acid (e.g., 1% TFA in DCM) | Base (Piperidine), Strong Acid (TFA) | Highly acid-sensitive side-chain protection for Lys, Orn, etc., enabling on-resin modification. iris-biotech.de |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) in DMF | Base (Piperidine), Acid (TFA) | Side-chain protection for Lys, enabling on-resin modification. iris-biotech.desigmaaldrich.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Base (Piperidine), Acid (TFA) | Side-chain protection for Lys, Asp, etc., enabling on-resin modification. chempep.comnih.gov |
Advanced Synthetic Strategies for Analogues and Conjugates
The unique structure of Fmoc-N-amido-PEG8-acid, with its orthogonal protecting group and a reactive carboxylic acid, makes it an ideal reagent for advanced synthetic strategies aimed at producing well-defined analogues and bioconjugates. sigmaaldrich.combiochempeg.com These strategies often leverage solid-phase techniques and require precise control over chemical selectivity.
Solid-Phase Synthesis Approaches
Solid-phase peptide synthesis (SPPS) provides a powerful and efficient methodology for constructing peptides and their conjugates. bachem.comurosario.edu.co The growing peptide is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing. bachem.com Fmoc-N-amido-PEG8-acid is explicitly designed for integration into Fmoc-based SPPS protocols. sigmaaldrich.comnih.gov
The introduction of the PEG linker can be achieved at various positions within a peptide sequence:
N-Terminal Pegylation: This is the most straightforward approach. After the full peptide sequence has been assembled on the resin, the final N-terminal Fmoc group is removed. The free amine of the resin-bound peptide is then coupled with the carboxylic acid of Fmoc-N-amido-PEG8-acid (or a pre-activated version) using standard peptide coupling reagents. nih.govnih.gov Alternatively, a PEG reagent without the Fmoc group can be used for this final step.
Side-Chain Pegylation: To attach the PEG linker to a specific amino acid side chain, an orthogonal protecting group strategy is essential. For example, a lysine (B10760008) residue intended for pegylation can be incorporated into the sequence as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Alloc)-OH. sigmaaldrich.comnih.gov Once the peptide chain is fully assembled, the Dde or Alloc group is selectively removed on-resin using hydrazine or a palladium catalyst, respectively. sigmaaldrich.comnih.gov This unmasks the lysine's side-chain amine, which can then be selectively acylated with Fmoc-N-amido-PEG8-acid.
C-Terminal Pegylation: This can be achieved by first attaching a PEGylated amino acid derivative to the resin. nih.gov For instance, a compound like Fmoc-Orn(PEG-CH2CO)-OH could be coupled to an appropriate resin handle, after which the peptide chain is elongated from the Fmoc-protected ornithine. nih.gov This places the PEG linker at the C-terminal end of the final peptide.
Chemo- and Regioselective Synthesis
Chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between similar functional groups at different positions) are critical for the precise construction of complex conjugates. mdpi.comrsc.org The synthesis of analogues using Fmoc-N-amido-PEG8-acid relies heavily on these principles.
The primary tool for achieving selectivity is the use of orthogonal protecting groups, as detailed in section 2.3.2. By incorporating an amino acid with a uniquely removable side-chain protector (e.g., Fmoc-Lys(Mtt)-OH) into a peptide that contains other lysine residues protected with the standard Boc group, one can selectively deprotect and modify only the desired lysine residue. iris-biotech.deamericanchemicalsuppliers.com The Mtt group can be removed with dilute TFA, leaving the Boc and resin-bound peptide intact, exposing a single amine for reaction with the activated carboxyl group of the PEG linker. iris-biotech.de
Beyond protecting groups, inherent differences in the reactivity of functional groups can be exploited. For example, the N-terminal α-amino group of a peptide is generally more acidic (lower pKa, ~7.6-8.0) than the ε-amino group of a lysine side chain (pKa ~10.5). nih.gov By carefully controlling the reaction pH, it is possible to achieve preferential N-terminal modification, as the α-amino group is more nucleophilic at a lower pH than the lysine side chains. nih.gov
Enzymatic methods offer another powerful route to achieving high chemo- and regioselectivity. Enzymes such as transglutaminase can catalyze the formation of amide bonds between specific glutamine residues and primary amines, allowing for the site-specific attachment of amine-functionalized PEG linkers with a precision that is often difficult to achieve through purely chemical means. rsc.orgnih.gov
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| Fmoc-N-amido-PEG8-acid |
| Piperidine |
| N,N-Dimethylformamide (DMF) |
| Dibenzofulvene (DBF) |
| N-Methylpyrrolidone (NMP) |
| Dichloromethane (DCM) |
| Piperazine |
| 4-Methylpiperidine (4MP) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Morpholine |
| Dimethyl sulfoxide (DMSO) |
| Tris(2-aminoethyl)amine |
| tert-Butyl (tBu) |
| Trifluoroacetic acid (TFA) |
| Aspartic Acid (Asp) |
| Glutamic Acid (Glu) |
| Serine (Ser) |
| Threonine (Thr) |
| tert-Butoxycarbonyl (Boc) |
| Trityl (Trt) |
| Methoxytrityl (Mmt) |
| Methyltrityl (Mtt) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) |
| Hydrazine |
| Allyloxycarbonyl (Alloc) |
| Lysine (Lys) |
| Ornithine (Orn) |
| Fmoc-Lys(Dde)-OH |
| Fmoc-Lys(Alloc)-OH |
| Fmoc-Orn(PEG-CH2CO)-OH |
| Fmoc-Lys(Mtt)-OH |
Applications in Bioconjugation and Biopharmaceutical Research
Peptide Synthesis and Modification
The unique characteristics of Fmoc-N-amido-PEG8-acid make it a valuable tool in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).
Incorporation of Fmoc-N-amido-PEG8-acid into Peptide Chains
Fmoc-N-amido-PEG8-acid is designed for seamless integration into peptides using standard synthesis chemistry. sigmaaldrich.com The molecule possesses two key functional groups that facilitate its incorporation. The Fmoc group provides temporary protection for the amine terminus, a standard strategy in SPPS that allows for the controlled, stepwise addition of amino acids or other moieties to a growing peptide chain. This Fmoc group can be readily removed under basic conditions to expose the free amine for further conjugation. broadpharm.combiochempeg.comcd-bioparticles.net
At the other end of the molecule, the terminal carboxylic acid can be activated using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). biochempeg.comcd-bioparticles.net This activation enables it to form a stable amide bond with the primary amine group of an amino acid residue, effectively incorporating the PEG8 spacer into the peptide sequence. broadpharm.comcd-bioparticles.net This dual functionality allows the compound to act as a medium-length, hydrophilic spacer that can be introduced at either end of a peptide or between two separate peptide chains. sigmaaldrich.com
Peptide PEGylation for Enhanced Solubility and Bioavailability
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. bachem.comsigmaaldrich.com The eight-unit PEG chain in Fmoc-N-amido-PEG8-acid serves as a hydrophilic spacer that significantly increases the water solubility of conjugated peptides, which is particularly beneficial for hydrophobic sequences prone to aggregation. sigmaaldrich.combroadpharm.combiochempeg.com
Beyond improving solubility, PEGylation has profound effects on a peptide's bioavailability. bachem.compeptide.com The attachment of the PEG chain increases the hydrodynamic volume of the peptide. sigmaaldrich.com This larger size helps to reduce renal clearance by preventing the molecule from being filtered out by the kidneys. sigmaaldrich.comresearchgate.net Furthermore, the PEG chain acts as a protective shield, sterically hindering the approach of proteolytic enzymes that would otherwise degrade the peptide, thus extending its circulation half-life in the body. sigmaaldrich.comsigmaaldrich.com This enhanced stability and prolonged presence in the bloodstream can lead to more sustained and effective therapeutic action. researchgate.net
Applications in Disulfide-Rich Heterodimeric Peptide Synthesis (e.g., Insulin (B600854), Relaxin)
The synthesis of complex, disulfide-rich heterodimeric peptides like insulin and relaxin presents significant chemical challenges, primarily due to the difficulty of ensuring correct chain combination and disulfide bond formation. nih.govresearchgate.net PEG linkers, including those with a PEG8 structure, have been utilized as an auxiliary tool in overcoming these hurdles. researchgate.netresearchgate.net
In the chemical synthesis of human insulin, which consists of an A-chain and a B-chain linked by two disulfide bonds, researchers have employed a reversible cross-linking strategy. researchgate.netekb.eg A PEG8-based linker has been used to connect the N-termini of the A and B chains. researchgate.net This temporary tether facilitates the correct folding of the two chains, promoting the formation of the native disulfide bridges under redox conditions. researchgate.net
Similarly, in the synthesis of relaxin, another two-chain peptide hormone of the insulin superfamily, PEG linkers have been used to create covalent dimers of the hormone. nih.govresearchgate.net This strategy was explored to increase the molecule's residence time in the body by improving its stability against proteolytic degradation. nih.gov For instance, a bis-azido PEG7 linker was used with "click" chemistry to assemble a dimeric form of H2 relaxin, which retained its biological activity and showed a modestly increased half-life in human serum. nih.gov These examples highlight the utility of PEG linkers in the sophisticated chemical assembly of complex peptide hormones.
Antibody-Drug Conjugates (ADCs) Development
Fmoc-N-amido-PEG8-acid is also identified as a key component in the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted cancer therapeutics. biochempartner.com ADCs consist of a monoclonal antibody, a potent cytotoxic drug (payload), and a chemical linker that connects them. mdpi.comchina-sinoway.com
Fmoc-N-amido-PEG8-acid as a Cleavable ADC Linker
Fmoc-N-amido-PEG8-acid is classified as a cleavable ADC linker. biochempeg.comchina-sinoway.com Cleavable linkers are designed to be stable in the systemic circulation, preventing the premature release of the toxic payload, but are engineered to break apart and release the drug upon reaching the target cancer cell. cam.ac.ukbiochempeg.comnih.gov The hydrophilic PEG8 component of the linker can improve the solubility and pharmacokinetic properties of the entire ADC construct.
Strategies for Linker Attachment and Drug Release
The heterobifunctional nature of Fmoc-N-amido-PEG8-acid allows for flexible attachment strategies. The terminal carboxylic acid can be activated to react with an amine group on the cytotoxic payload, while the Fmoc-protected amine, after deprotection, can be coupled to the antibody. broadpharm.comcd-bioparticles.net This allows it to serve as the bridge between the antibody and the drug.
The release of the cytotoxic drug from an ADC with a cleavable linker is triggered by the specific conditions of the tumor microenvironment or the internal environment of the cancer cell after the ADC has been internalized. drug-dev.com There are several common cleavage strategies:
pH-Sensitive Cleavage : Some linkers, such as hydrazones, are designed to be stable at the physiological pH of blood (around 7.4) but break down in the more acidic environment of endosomes and lysosomes (pH 4.5-6.5) within cancer cells. biochempeg.com
Protease-Sensitive Cleavage : These linkers incorporate a short peptide sequence that can be recognized and cleaved by proteases, like cathepsin B, which are often overexpressed in tumor cells. biochempeg.com
Reduction-Sensitive Cleavage : Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, where the concentration of glutathione (B108866) is significantly higher. biochempeg.com
After the ADC binds to a specific antigen on the surface of a cancer cell, it is typically internalized through receptor-mediated endocytosis. mdpi.comdrug-dev.com Once inside the cell's lysosomes, the linker is cleaved by one of these mechanisms, releasing the active payload to induce cell death. mdpi.com
Drug Delivery Systems
The heterobifunctional structure of Fmoc-N-amido-PEG8-acid, featuring a protected amine, a terminal carboxylic acid, and a hydrophilic polyethylene glycol (PEG) spacer, makes it a valuable tool in the design of advanced drug delivery systems. cd-bioparticles.netbiochempeg.comcymitquimica.com The PEG linker enhances the solubility and stability of conjugated molecules, a critical attribute for therapeutic agents. ruixibiotech.comsigmaaldrich.com Its defined length allows for precise control over the distance between a carrier and a payload, which is essential for optimizing the biological activity and pharmacokinetic profile of drug conjugates. sigmaaldrich.comprecisepeg.com
Table 1: Research Findings on Fmoc-PEG Linkers in Drug Delivery
| Research Area | Key Finding | Compound Used | Source |
|---|---|---|---|
| Peptide-Targeted Nanoparticles | Cellular uptake of peptide-targeted liposomes and micelles is significantly enhanced by optimizing the hydrophilicity and length of the PEG linker. | Fmoc-N-amido-PEGn-acid | sigmaaldrich.combiochempeg.com |
| Intraocular Drug Delivery | Fmoc-N-amido-PEG8-acid was used to synthesize peptide anchors for conjugation to nanoparticles, extending their residence time in the eye. | Fmoc-N-amido-PEG8-carboxylic acid | arvojournals.org |
| Intracellular Protein Delivery | Lipo-oligomer nanoformulations utilizing long-chain PEG linkers were developed for effective intracellular protein delivery. | Fmoc-N-amido-PEG36-acid | biochempeg.com |
Fmoc-N-amido-PEG8-acid and similar PEG linkers are integral to the development of sophisticated nanoparticle-based drug delivery vehicles, including liposomes and micelles. cymitquimica.comsigmaaldrich.com The PEG chain's primary function in these formulations is to create a hydrophilic shield on the nanoparticle surface. This "PEGylation" process is known to reduce non-specific binding to proteins and cells, which can help prolong the circulation time of the nanoparticles in the bloodstream. ruixibiotech.comsigmaaldrich.com
In one study, Fmoc-N-amido-PEG8-carboxylic acid was employed in the solid-state synthesis of anchor peptides. arvojournals.org These peptides were subsequently conjugated to nanoparticles designed for extended intravitreal residence for drug delivery to the eye. arvojournals.org The PEG8 linker served to connect the nanoparticle carrier to targeting peptides, demonstrating its role in the functionalization of nanoparticle surfaces. arvojournals.org Research on peptide-targeted liposomes has further underscored the importance of the PEG linker's length. A systematic analysis revealed that both the hydrophilicity of the targeting peptide and the length of the ethylene (B1197577) glycol linker are critical parameters that can be optimized to improve the performance of the delivery system. sigmaaldrich.combiochempeg.com
A significant challenge in drug delivery is ensuring the therapeutic agent reaches its intracellular target. Fmoc-N-amido-PEG8-acid serves as a linker that can facilitate this process. By conjugating targeting ligands (such as peptides) to nanoparticles or drug molecules, the PEG linker helps to bridge the therapeutic agent with the cell surface, promoting uptake. sigmaaldrich.comsigmaaldrich.com
Research has shown a direct correlation between the length of the PEG linker and the efficiency of cellular uptake for peptide-targeted nanoparticles. sigmaaldrich.com A study focusing on peptide-targeted liposomes and micelles demonstrated that cellular uptake could be markedly improved by fine-tuning the length of the ethylene glycol linker attached to the targeting peptide. sigmaaldrich.combiochempeg.com This optimization helps to properly present the targeting ligand to its cellular receptor, overcoming steric hindrance and enhancing endocytosis. Furthermore, related PEG linkers have been incorporated into nanoformulations specifically designed to optimize intracellular protein delivery, highlighting the broad utility of this class of molecules in overcoming cellular delivery barriers. biochempeg.com
Fmoc-N-amido-PEG8-acid is part of the PEG-based linker family used in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). precisepeg.comglycomindsynth.commedchemexpress.com PROTACs are bifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com
A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The linker is a critical determinant of the PROTAC's efficacy, as minor changes to its length, rigidity, and composition can significantly affect the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). precisepeg.com Fmoc-N-amido-PEG8-acid provides a flexible, hydrophilic spacer of a defined length, which is advantageous for PROTAC design. sigmaaldrich.comprecisepeg.com The hydrophilic PEG spacer can improve the solubility and cell permeability of the PROTAC molecule, while the linker's length can be systematically varied to find the optimal distance and orientation between the two ligands for efficient degradation of the target protein. precisepeg.com
Table 2: Components of a PROTAC Molecule
| Component | Function | Role of Fmoc-N-amido-PEG8-acid |
|---|---|---|
| Target-binding Ligand | Binds specifically to the protein of interest intended for degradation. | Not directly involved. |
| Linker | Covalently connects the two ligands and positions them for ternary complex formation. | Serves as a flexible, hydrophilic linker of defined length. precisepeg.commedchemexpress.com |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase enzyme. | Not directly involved. |
Surface Modification and Biomaterial Development
The properties of Fmoc-N-amido-PEG8-acid are leveraged in the field of biomaterials to control surface interactions at the molecular level. The covalent attachment of PEG chains to a surface, a process known as PEGylation, is a widely adopted strategy to create biocompatible and functional materials. ruixibiotech.com The heterobifunctional nature of this linker allows for its directed attachment to various substrates, enabling the subsequent conjugation of bioactive molecules if desired. cymitquimica.com
The creation of cytophobic, or cell-repellent, surfaces is crucial for many biomedical devices and research platforms where cell adhesion is undesirable. Surfaces coated with PEG chains are known to resist cell attachment. nih.gov This property arises from the hydrophilic nature and dynamic, flexible structure of the PEG chains, which form a hydrated layer that acts as a physical and energetic barrier to cell adhesion.
Research into surface modification has shown that grafting PEG onto surfaces effectively reduces cell binding. nih.gov For instance, studies using DOPA-tethered PEGs on titanium dioxide surfaces demonstrated that these surfaces significantly reduce the non-specific adhesion of cells. nih.gov The effectiveness of the cytophobic coating was found to improve with a corresponding increase in the surface density of the PEG chains. nih.gov Fmoc-N-amido-PEG8-acid can be used in similar strategies to construct well-defined, cell-repellent surfaces for applications in tissue engineering and medical implants.
The prevention of non-specific protein adsorption, also known as bio-fouling, is a major goal in biomaterial science. Adsorbed proteins can trigger adverse biological responses and compromise the function of diagnostic tools and medical devices. PEGylated surfaces are the gold standard for creating non-fouling backgrounds. ruixibiotech.comnih.gov
The hydrophilic PEG8 spacer of Fmoc-N-amido-PEG8-acid is highly effective at reducing the non-specific binding of proteins and other charged molecules. ruixibiotech.comsigmaaldrich.com When attached to a surface, the PEG chains create a layer of bound water molecules, which forms a barrier that repels approaching proteins. nih.gov This principle has been demonstrated in research where surfaces coated with PEG were shown to greatly reduce the non-specific adhesion of proteins. nih.gov This capability is highly valuable for developing sensitive biosensors, biocompatible implants, and other materials where maintaining a clean and defined interface with biological fluids is essential.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Fmoc-N-amido-PEG8-acid |
| Fmoc-N-amido-PEG36-acid |
| Fmoc-N-amido-PEG8-carboxylic acid |
| Fmoc-N-amido-PEG36-Boc |
| DOPA-tethered biotinylated Poly(Ethylene Glycol) |
| DOPA-PEG5000 |
Applications in Hydrogels and 3D Bioprinting
The unique architecture of Fmoc-N-amido-PEG8-acid, featuring a hydrophobic Fmoc-group and a hydrophilic PEG chain, makes it a valuable component in the formation of advanced biomaterials such as hydrogels. Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, creating a structure that mimics the natural extracellular matrix (ECM). The self-assembly of short, protected peptides is a key strategy in creating these materials. nih.govmdpi.com
The Fmoc group, due to its aromatic nature, can induce self-assembly of molecules through π-π stacking interactions. This process, combined with other non-covalent interactions like hydrogen bonding and hydrophobic forces, can lead to the formation of nanofibers. mdpi.comnih.gov These fibers then entangle to form a stable, porous hydrogel matrix. While Fmoc-N-amido-PEG8-acid itself is a linker, it is used to conjugate peptides that are designed to self-assemble. The flexible, hydrophilic PEG8 spacer provides several advantages: it improves water solubility, reduces steric hindrance, and can be used to tune the mechanical properties and mesh size of the resulting hydrogel. mdpi.com
Research into related compounds has demonstrated the feasibility of this approach. For example, hybrid hydrogels have been successfully formed by combining Nα-fluorenylmethyloxycarbonyl diphenylalanine (Fmoc-FF) with polyethylene glycol (PEG) derivatives. cnr.itmdpi.com In one study, Fmoc-FF was mixed with PEG-diacrylate (PEGDA) to create hybrid matrices with tunable mechanical properties, with storage moduli (G') in the range of 2-8 kPa, similar to that of natural soft tissues. cnr.itmdpi.com Another study developed injectable, self-healing hydrogels by synthesizing a PEG-based polyurethane containing the Fmoc-FF peptide, which could co-assemble with the drug curcumin. nih.gov
These peptide-based hydrogels are also highly promising as "bioinks" for 3D bioprinting, a technology used to create complex, layered tissue constructs. mdpi.comfrontiersin.org The hydrogel acts as a scaffold, providing structural support to encapsulated cells during and after the printing process. rsc.org The shear-thinning and self-healing properties of many self-assembling peptide hydrogels make them ideal for extrusion-based bioprinting, where the material must flow through a nozzle and then rapidly re-solidify to maintain the printed shape. mdpi.com The ability to functionalize the hydrogel using linkers like Fmoc-N-amido-PEG8-acid allows for the incorporation of bioactive signals to guide cell behavior, such as adhesion and differentiation, within the 3D-printed construct. accscience.com
| Material Component | Role in Hydrogel Formation | Relevant Finding |
| Fmoc-peptide | Induces self-assembly via π-π stacking to form nanofibers. | Fmoc-FF self-assembles into β-sheet amyloid-like structures that form the hydrogel network. mdpi.com |
| PEG Linker | Provides hydrophilicity, flexibility, and tunable properties. | Incorporation of PEGDA into Fmoc-FF hydrogels allows for tuning of mechanical stiffness (2-8 kPa). cnr.itmdpi.com |
| Peptide Sequence | Determines specific biological interactions and secondary structure. | Lysine-containing peptides can be cross-linked with NHS-activated PEG to form robust double-network hydrogels. nih.gov |
Diagnostic and Imaging Agent Conjugation
The heterobifunctional nature of Fmoc-N-amido-PEG8-acid makes it an effective linker for conjugating targeting molecules to imaging agents. broadpharm.com Its structure provides two distinct reactive ends: the carboxylic acid can be coupled to an amine (e.g., on a targeting peptide or nanoparticle), while the Fmoc-protected amine, after deprotection, can be linked to another molecule, such as a chelator for a radionuclide or a fluorescent dye. cd-bioparticles.netbiochempeg.com The 28-atom PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated moieties, which can be critical for maintaining their individual functions. sigmaaldrich.com
In the development of radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT), a common strategy involves linking a tumor-targeting molecule to a chelator that can stably hold a therapeutic or diagnostic radionuclide. Fmoc-N-amido-PEG8-acid serves as a key building block in the synthesis of these complex molecules.
A prime example is in the creation of agents targeting Prostate-Specific Membrane Antigen (PSMA), a biomarker overexpressed in prostate cancer. nih.gov Research has focused on developing small-molecule PSMA inhibitors linked to chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can complex with radionuclides such as Lutetium-177 (¹⁷⁷Lu) for SPECT imaging and therapy. nih.govacs.org The linker connecting the PSMA inhibitor and the chelator is critical for optimizing the pharmacokinetic properties of the agent.
A US patent details a synthetic route where Fmoc-N-amido-PEG8-acid is used to create trifunctional constructs for imaging and anti-tumor therapies. google.com In this process, the carboxylic acid of Fmoc-N-amido-PEG8-acid is reacted with an amino acid derivative, such as L-Nε-Z-Lys-OtBu, using HATU as a coupling agent. google.com This step incorporates the PEG8 linker into a larger structure that can subsequently be conjugated to both a targeting ligand and an imaging moiety, demonstrating the linker's integral role in assembling these theranostic agents. The use of ¹⁷⁷Lu-labeled PSMA inhibitors has shown high tumor uptake and excellent tumor-to-blood ratios, essential for clear imaging and effective therapy. acs.orgnih.gov
| Radioconjugate Component | Function | Example from Research |
| Targeting Moiety | Binds to a specific biomarker on cancer cells. | Urea-based PSMA inhibitors. acs.orgnih.gov |
| PEG Linker | Connects components, improves solubility and pharmacokinetics. | Fmoc-N-amido-PEG8-acid used in synthesis of imaging constructs. google.com |
| Chelator | Binds and stabilizes the radionuclide. | DOTA (for complexing ¹⁷⁷Lu). nih.gov |
| Radionuclide | Emits radiation for detection (SPECT) or therapy. | Lutetium-177 (¹⁷⁷Lu). acs.org |
Nanoprobes, such as nanoparticles and quantum dots, are powerful tools in molecular imaging and diagnostics due to their unique optical and physical properties. nih.govnih.gov Functionalizing the surface of these nanoprobes with targeting ligands, such as peptides, is essential to ensure they specifically accumulate at the site of interest, thereby enhancing image contrast and diagnostic accuracy. mdpi.comnih.gov Fmoc-N-amido-PEG8-acid is an ideal reagent for this purpose, enabling the covalent attachment of peptides to nanoparticle surfaces. arvojournals.org
One study demonstrated this application by synthesizing cationic arginine-based peptides to improve the residence time of nanoparticles within the eye for intraocular drug delivery and imaging. arvojournals.org In their synthesis, Fmoc-N-amido-PEG8-carboxylic acid was coupled to a resin-bound peptide. After deprotection of the Fmoc group, another molecule was added before cleaving the final peptide-PEG construct from the resin. This peptide-PEG linker was then conjugated to nanoparticles. In vivo imaging showed that nanoparticles functionalized with a three-arginine peptide (3R-peptide) via the PEG8 linker had a clearance half-life of 17 days in the rabbit eye, a significant extension compared to unconjugated nanoparticles which cleared in less than 5 days. arvojournals.org This work highlights how the PEG8 linker facilitates the creation of functional nanoprobes with enhanced properties for in vivo imaging applications. This strategy is broadly applicable for creating targeted nanoprobes for cancer detection, where peptides can direct nanoparticles to tumor cells for enhanced imaging and diagnosis. acs.orgrsc.org
Analytical and Characterization Methodologies in Research
Purity Assessment and Quality Control
Ensuring the high purity of Fmoc-N-amido-PEG8-acid is critical for the successful and reproducible synthesis of well-defined conjugates.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-N-amido-PEG8-acid. This method separates the target compound from any impurities, such as shorter or longer PEG chain variants (e.g., Fmoc-N-amido-PEG7-acid or Fmoc-N-amido-PEG9-acid) or byproducts from the synthesis. alabiochem.com.cn Purity levels are typically determined by the area under the curve (AUC) of the resulting chromatogram. acs.org For instance, a purity of 90% was reported in one analysis at a detection wavelength of 214nm. googleapis.com Suppliers often guarantee a minimum purity, for example, ≥98% or within a range of 95-98%. alabiochem.com.cnglycomindsynth.com The use of highly optimized HPLC methods with characterized standards for potential impurities is crucial for accurate quantification and to ensure that no impurities are co-eluting with the main product peak. sigmaaldrich.com
Table 1: HPLC Purity Specifications for Fmoc-PEG Compounds
| Supplier/Source | Purity Specification |
| Glyco MindSynth | 95-98% glycomindsynth.com |
| Alabiochem | ≥98% alabiochem.com.cn |
| Patent WO 2021/240155 A1 | 90% googleapis.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of Fmoc-N-amido-PEG8-acid. Primarily, ¹H NMR spectroscopy is used to identify the characteristic protons of the molecule. For similar Fmoc-PEG compounds, signals corresponding to the methylene (B1212753) protons of the PEG backbone are typically observed around 3.5-3.6 ppm. frontiersin.orgrsc.org The aromatic protons of the fluorenylmethyloxycarbonyl (Fmoc) protecting group appear in the range of 7.0 to 8.0 ppm. frontiersin.orgrsc.org The integration of these peak areas can also provide information about the ratio of the Fmoc group to the PEG chain, confirming the successful conjugation. rsc.org Certificates of Analysis for Fmoc-N-amido-PEG8-acid often state that the ¹H NMR spectrum conforms to the expected structure. glycomindsynth.com
Spectroscopic Characterization Techniques
Spectroscopic methods provide further confirmation of the compound's identity by probing its functional groups and molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the Fmoc-N-amido-PEG8-acid molecule. The IR spectrum of a related Fmoc-PEG compound showed a characteristic carbonyl stretching peak for the Fmoc group at 1720 cm⁻¹. frontiersin.org This, along with the characteristic broad ether band of the PEG backbone, confirms the presence of these essential structural components. rsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry (MS) is a vital technique for confirming the molecular weight of Fmoc-N-amido-PEG8-acid, which has a calculated molecular weight of approximately 663.75 g/mol . glycomindsynth.comzhengyumall.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) can be used. The detection of the correct molecular ion peak in the mass spectrum provides strong evidence for the successful synthesis of the target compound. glycomindsynth.com
Table 2: Molecular Properties of Fmoc-N-amido-PEG8-acid
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₉NO₁₂ | glycomindsynth.com |
| Molecular Weight | 663.75 g/mol | zhengyumall.com |
Rheological and Viscosity Studies for Solution Behavior
While specific rheological data for Fmoc-N-amido-PEG8-acid is not extensively published, the solution behavior of PEG and its derivatives is well-documented. The viscosity of PEG solutions is dependent on the molecular weight of the PEG chain. For instance, lower molecular weight PEGs (200-400 g/mol ) form homogenous fluid solutions in water, while higher molecular weight PEGs (e.g., 8000 g/mol ) can form gel-like solids at high concentrations. rsc.org The viscosity of PEG/water mixtures can influence the properties of hydrogels formed from self-assembling Fmoc-peptide derivatives. rsc.org However, one study noted that the storage modulus of the resulting hydrogels did not directly correlate with the viscosity of the PEG solution. rsc.org Understanding the rheological properties is crucial when Fmoc-N-amido-PEG8-acid is used in applications like hydrogel formation, as it can impact the final material's mechanical properties. mdpi.com
Advanced Biophysical Characterization of Conjugates
The conjugation of peptides and other biomolecules with linkers like Fmoc-N-amido-PEG8-acid necessitates a thorough biophysical characterization to understand how the modification impacts the molecule's physical properties. This includes assessing changes in size, aggregation state, and secondary structure, which are critical to the conjugate's function and behavior in biological systems. Advanced analytical techniques such as Dynamic Light Scattering (DLS) and Circular Dichroism (CD) are indispensable tools in this characterization process.
Dynamic Light Scattering (DLS) for Size and Aggregation
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the hydrodynamic size, size distribution, and aggregation state of molecules and nanoparticles in solution. frontiersin.orgnih.gov For conjugates involving Fmoc-N-amido-PEG8-acid, DLS is critical for confirming the successful attachment of the PEGylated linker and for evaluating the colloidal stability of the resulting product.
The core principle of DLS involves illuminating a sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles or aggregates move more slowly, resulting in slower fluctuations. By analyzing the correlation of these fluctuations over time, the diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation.
In the context of research involving Fmoc-N-amido-PEG8-acid, DLS has been employed to characterize nanoparticles conjugated with peptides via this specific linker. A study involving the conjugation of arginine-rich peptides to dextran-based nanoparticles used the PEG8 linker to enhance intravitreal residence time. arvojournals.orgnih.gov DLS measurements were crucial in confirming the changes in nanoparticle properties post-conjugation. Before conjugation, the base nanoparticles (NP) had a certain diameter. After conjugating peptides using the PEG8 linker to create nanoparticle conjugates (NPC), a measurable change in size was observed. Interestingly, the study found that the hydrodynamic diameter of the cationic peptide conjugates was smaller than the unconjugated nanoparticles, which was attributed to mutual charge repulsion and structure stabilization preventing self-association that might occur with the unconjugated particles. arvojournals.org
The data below, derived from a study on dextran (B179266) nanoparticles conjugated with arginine peptides using a PEG8 linker, illustrates typical findings from DLS analysis. arvojournals.orgnih.gov
| Sample | Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
|---|---|---|
| Unconjugated Nanoparticles (NP) | 24.3 | -3.1 |
| Nanoparticle-PEG8-2Arg Conjugate (NPC) | 15.1 | +11.8 |
| Nanoparticle-PEG8-3Arg Conjugate (NPC) | 14.8 | +14.3 |
This data clearly demonstrates the utility of DLS in confirming conjugation and characterizing the resulting physical changes. The shift in zeta potential from negative to positive further corroborates the successful attachment of the positively charged arginine peptides. DLS can also be used to assess aggregation by monitoring the appearance of larger species in the size distribution profile, which is a critical quality attribute for formulated bioconjugates. nih.gov
Circular Dichroism (CD) for Conformational Analysis of PEGylated Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins. nih.govspringernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. mdpi.com The peptide backbone's regular, repeating arrangement in structures like α-helices and β-sheets gives rise to characteristic CD spectra in the far-UV region (typically 190-250 nm). This makes CD an invaluable tool for investigating whether the conjugation of a moiety like Fmoc-N-amido-PEG8-acid alters the native conformation of a peptide.
The common secondary structures produce distinct CD signals:
α-Helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheet: Shows a negative band around 218 nm and a positive band between 195 and 200 nm. researchgate.net
Random Coil: Typically exhibits a strong negative band near 200 nm. scispace.com
When a peptide is PEGylated, the attached polymer chain can influence its conformational stability. Research has shown that PEGylation can stabilize the secondary structure of peptides. For instance, studies on alanine-rich peptides demonstrated that C-terminal PEGylation significantly increased the proportion of the α-helical conformation, a finding corroborated by CD experiments. acs.orgnih.gov The PEG chain is thought to enhance the stability of α-helices by increasing the positive charge density and solvating intramolecular charges at the conjugation site. acs.orgnih.gov
Conversely, the Fmoc group present in the "Fmoc-N-amido-PEG8-acid" linker can also influence peptide conformation, often by promoting self-assembly driven by π-π stacking interactions, which can lead to the formation of β-sheet structures. researchgate.netnih.gov The CD spectrum of an Fmoc-RGD peptide, for example, showed a minimum at 220 nm, which is indicative of β-sheet content. researchgate.net
In one study, the gastric peptide hormone PYY3-36 was PEGylated at different positions, and CD spectroscopy was used to analyze the resulting conformational changes. reading.ac.uk The analysis focused on calculating the helical content (fα) from the CD spectra as a function of peptide concentration. The findings indicated that PEGylation is a viable strategy for tuning the conformation of peptides. reading.ac.uk
The following table summarizes research findings on the effect of concentration on the helical content of a PEGylated peptide derivative, illustrating the type of quantitative data obtainable from CD analysis. reading.ac.uk
| Concentration (wt%) | Helix Content (fα) |
|---|---|
| 0.005 | 0.22 |
| 0.01 | 0.20 |
| 0.02 | 0.18 |
| 0.04 | 0.15 |
| 0.08 | 0.13 |
This data shows a decrease in helical content with increasing concentration for this specific PEGylated peptide, highlighting the complex interplay between PEGylation, concentration, and peptide conformation. reading.ac.uk Therefore, CD spectroscopy is an essential methodology for understanding the structural integrity and behavior of peptides after their conjugation with linkers like Fmoc-N-amido-PEG8-acid.
Theoretical and Mechanistic Studies
Mechanisms of Fmoc Deprotection and Amide Bond Formation
The strategic use of protecting groups is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus of amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is a widely employed protecting group, favored for its stability under acidic and neutral conditions and its facile removal under basic conditions. nih.govresearchgate.net This characteristic allows for the selective deprotection of the N-terminus, a critical step for the subsequent formation of an amide bond with the next amino acid in the peptide sequence.
The deprotection of the Fmoc group is typically achieved using a secondary amine, most commonly piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). nih.govscielo.org.mxresearchgate.net The mechanism proceeds via a β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by the basic amine. nih.govresearchgate.net This deprotonation leads to the formation of a carbanion, which is stabilized by the aromatic system. Subsequently, the molecule undergoes elimination, releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF). scielo.org.mx The liberated DBF is a reactive electrophile that is trapped by the excess secondary amine in the reaction mixture to form a stable adduct, thereby driving the equilibrium of the deprotection reaction towards completion. nih.govscielo.org.mx
Following the removal of the Fmoc group, the newly exposed free amine of the resin-bound amino acid is ready to form an amide bond with the carboxyl group of the incoming Fmoc-protected amino acid. The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under ambient conditions. rsc.org Therefore, the carboxylic acid must first be activated to a more reactive species. luxembourg-bio.comluxembourg-bio.com This is typically accomplished using coupling reagents that convert the carboxyl group into a highly reactive intermediate. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to minimize side reactions and improve coupling efficiency. nih.gov The activated carboxylic acid derivative is then susceptible to nucleophilic attack by the free amine of the preceding amino acid on the solid support, resulting in the formation of a stable amide bond and the elongation of the peptide chain. rsc.orgluxembourg-bio.com
Impact of PEG Length and Architecture on Conjugate Properties
The process of attaching polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, to therapeutic proteins and peptides is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. nih.gov The length and architecture (linear versus branched) of the PEG chain are critical parameters that significantly influence the physicochemical and biological characteristics of the resulting conjugate. biopharminternational.comnih.gov
Influence on Hydrodynamic Volume and Renal Clearance
One of the most significant effects of PEGylation is the increase in the hydrodynamic volume of the conjugated molecule. biopharminternational.complos.org The hydrodynamic volume is the effective volume occupied by a molecule in solution. The flexible and hydrophilic nature of the PEG chain leads to the formation of a large hydration shell, which dramatically increases the apparent size of the conjugate. plos.org This increase in hydrodynamic volume is directly proportional to the molecular weight and length of the PEG chain attached. acs.org
This enlarged size has a profound impact on the renal clearance of the conjugate. nih.gov The kidneys filter waste products from the blood, and this filtration process is size-dependent. nih.gov Small molecules are readily filtered through the glomeruli and excreted in the urine. By increasing the hydrodynamic volume to a size that exceeds the renal filtration threshold (typically around 50-70 kDa), PEGylation can significantly reduce the rate of renal clearance. nih.govnih.gov This leads to a prolonged circulation half-life of the therapeutic molecule in the bloodstream. nih.gov Studies have shown a clear correlation between increasing PEG chain length and decreased renal clearance, although a non-linear relationship can be observed with very high molecular weight PEGs. nih.gov
Effects on Proteolytic Stability and Immunogenicity
PEGylation can also confer increased resistance to proteolytic degradation. nih.govnih.gov The flexible PEG chain creates a steric shield around the protein or peptide, hindering the approach of proteolytic enzymes. plos.org This steric hindrance physically blocks the access of proteases to their cleavage sites on the protein surface, thereby protecting the conjugate from degradation. nih.gov The degree of protection is generally enhanced with increasing PEG chain length and density of PEGylation. nih.gov
Furthermore, PEGylation is known to reduce the immunogenicity of therapeutic proteins. nih.govacs.org The PEG chains can mask antigenic epitopes on the protein surface, preventing their recognition by the immune system and subsequent antibody formation. acs.org This "stealth" effect is crucial for non-human derived therapeutics or proteins that might otherwise elicit an immune response. frontiersin.org However, it is important to note that while PEG itself was once considered non-immunogenic, there is growing evidence of pre-existing and treatment-induced anti-PEG antibodies, which can impact the efficacy and safety of PEGylated therapeutics. acs.orgfrontiersin.org The architecture of the PEG can also play a role; for instance, branched PEGs may offer more comprehensive surface shielding compared to linear PEGs of the same molecular weight. biopharminternational.com
Computational Modeling and Simulation of PEGylated Systems
Computational modeling and simulation have become indispensable tools for understanding the complex behavior of PEGylated systems at a molecular level. nih.govnih.gov These methods provide insights that are often difficult to obtain through experimental techniques alone, aiding in the rational design of PEG-conjugates with optimized properties. researchgate.net
Molecular Dynamics Simulations of PEG-Conjugates
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. plos.orgresearchgate.net In the context of PEGylated systems, MD simulations can provide detailed information about the conformational dynamics of the PEG chain, its interaction with the conjugated biomolecule, and the surrounding solvent. nih.govmdpi.com
All-atom and coarse-grained models are the two primary approaches used in MD simulations of PEG-conjugates. nih.govmdpi.com All-atom simulations explicitly represent every atom in the system, offering a high level of detail and accuracy in predicting the structure and dynamics. nih.gov However, these simulations are computationally expensive and are often limited to smaller systems and shorter timescales. mdpi.com Coarse-grained models, on the other hand, simplify the system by grouping several atoms into a single interaction site. nih.gov This reduction in complexity allows for the simulation of larger systems and longer timescales, making it possible to study phenomena such as the self-assembly of PEGylated nanoparticles or the interaction of PEG-conjugates with cell membranes. mdpi.com
Predicting Conformational Behavior and Interactions
A key application of computational modeling is the prediction of the conformational behavior of PEGylated molecules and their interactions with other biological entities. nih.govcanterbury.ac.nz The conformation adopted by the PEG chain is not random but is influenced by its length, the nature of the conjugated molecule, and the solution environment. biopharminternational.com Simulations can predict the most probable conformations of the PEG chain, whether it exists as a flexible coil, wraps around the protein surface, or extends into the solvent. plos.orgmdpi.com
Understanding the conformational ensemble of a PEG-conjugate is crucial for predicting its properties. For instance, the degree of shielding provided by the PEG chain, which affects proteolytic stability and immunogenicity, is directly related to its conformational behavior. plos.org Computational models can also be used to predict how PEGylation will affect the binding of a therapeutic protein to its target receptor. plos.org By simulating the interaction between a PEGylated protein and its receptor, researchers can assess whether the PEG chain sterically hinders the binding site and potentially reduces the biological activity of the drug. plos.org This predictive capability allows for the in silico screening of different PEGylation sites and PEG chain lengths to identify designs that maximize therapeutic efficacy while minimizing undesirable effects. canterbury.ac.nz
Emerging Research Directions and Future Outlook
Integration of Fmoc-N-amido-PEG8-acid in Multifunctional Bioconjugates
The unique properties of Fmoc-N-amido-PEG8-acid make it an ideal candidate for the construction of multifunctional bioconjugates, which are complex molecules designed to perform several tasks simultaneously. nih.gov A key application area is in the development of antibody-drug conjugates (ADCs), where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. biochempeg.combiochempartner.comcaming.com The PEG8 spacer in Fmoc-N-amido-PEG8-acid can improve the solubility and stability of these complex conjugates.
Researchers are exploring the use of Fmoc-N-amido-PEG8-acid to create bioconjugates that combine therapeutic agents with imaging probes, allowing for simultaneous treatment and real-time monitoring of disease progression. Another avenue of research involves the development of "smart" drug delivery systems that can respond to specific stimuli within the body, releasing their therapeutic payload only at the target site. nih.gov The versatility of Fmoc-N-amido-PEG8-acid allows for its incorporation into a variety of nanocarriers, such as liposomes and nanoparticles, to create these advanced delivery systems. cymitquimica.comnih.gov
Development of Next-Generation Cleavable Linkers
While Fmoc-N-amido-PEG8-acid itself is a stable linker, its core structure is being used as a foundation for the development of next-generation cleavable linkers. biochempeg.combiochempartner.com These advanced linkers are designed to be stable in the bloodstream but to break apart and release their payload in response to specific triggers within the target cell or tissue microenvironment. china-sinoway.com This targeted release mechanism can significantly improve the therapeutic index of a drug by minimizing off-target toxicity.
Current research focuses on creating linkers that are sensitive to various stimuli, including:
pH-sensitive linkers: These linkers are designed to be stable at the neutral pH of the blood but to cleave in the acidic environment of tumors or endosomes. frontiersin.org
Redox-sensitive linkers: These linkers incorporate disulfide bonds that are cleaved in the reducing environment inside cells. frontiersin.org
Enzyme-sensitive linkers: These linkers are designed to be cleaved by specific enzymes that are overexpressed in diseased tissues. frontiersin.org
The development of these stimuli-responsive linkers, built upon the foundational structure of molecules like Fmoc-N-amido-PEG8-acid, holds great promise for the future of targeted drug delivery. researchgate.net
Exploration in Novel Therapeutic Areas Beyond Current Applications
The potential applications of Fmoc-N-amido-PEG8-acid extend beyond its current use in cancer therapy and diagnostics. Researchers are actively exploring its utility in a range of other therapeutic areas:
Immunotherapy: By linking immunomodulatory agents to targeting molecules, Fmoc-N-amido-PEG8-acid could be used to develop new therapies that harness the power of the immune system to fight disease.
Gene Therapy: The linker could be used to create vectors for the targeted delivery of genetic material to specific cells, offering new treatment options for a variety of genetic disorders.
Neurological Disorders: Fmoc-N-amido-PEG8-acid could facilitate the development of drugs that can cross the blood-brain barrier, a major challenge in treating diseases of the central nervous system.
The ability to precisely control the structure and function of bioconjugates using linkers like Fmoc-N-amido-PEG8-acid opens up exciting new possibilities for the treatment of a wide range of diseases.
Sustainable Synthesis and Green Chemistry Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in the pharmaceutical industry. royalsocietypublishing.org Researchers are actively seeking more sustainable methods for the synthesis of Fmoc-N-amido-PEG8-acid and other PEGylated compounds. colab.ws
Key areas of focus include:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives, such as water or ionic liquids. royalsocietypublishing.org
Catalytic Methods: Developing highly efficient catalytic processes that reduce waste and energy consumption. pharmtech.com
Enzymatic Synthesis: Utilizing enzymes to carry out specific steps in the synthesis, often under milder and more sustainable conditions. frontiersin.org
Flow Chemistry: Employing continuous flow reactors to improve efficiency, safety, and scalability of the synthesis. china-sinoway.com
Standardization of Characterization for PEGylated Biomolecules
The increasing complexity of PEGylated biomolecules, including those synthesized using Fmoc-N-amido-PEG8-acid, presents significant analytical challenges. nih.govwalshmedicalmedia.comleadinglifetechnologies.com The heterogeneity of these products, in terms of both the degree of PEGylation and the site of attachment, makes it difficult to ensure batch-to-batch consistency and to fully understand their structure-activity relationships. nih.govacs.org
To address these challenges, there is a growing need for the standardization of analytical methods for the characterization of PEGylated biomolecules. nih.govwalshmedicalmedia.com This includes the development and validation of robust techniques for determining:
Degree of PEGylation: The average number of PEG chains attached to each biomolecule.
Positional Isomers: The specific sites on the biomolecule where the PEG chains are attached.
Purity: The percentage of the desired PEGylated product in the final sample.
A variety of analytical techniques are currently being employed and refined for this purpose, including:
High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reversed-phase HPLC (RP-HPLC) are used to separate different PEGylated species. frontiersin.orglcms.cz
Mass Spectrometry (MS): MALDI-TOF and ESI-MS are powerful tools for determining the molecular weight and degree of PEGylation. frontiersin.orgwalshmedicalmedia.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the PEGylated conjugate. researchgate.net
The development of standardized analytical protocols will be crucial for the regulatory approval and widespread clinical use of next-generation PEGylated therapeutics. leadinglifetechnologies.comacs.org
Q & A
Q. What are the primary research applications of Fmoc-N-amido-PEG8-acid in peptide chemistry?
Fmoc-N-amido-PEG8-acid is widely used as a hydrophilic spacer or linker in solid-phase peptide synthesis (SPPS). Its PEG8 chain enhances solubility and reduces steric hindrance during conjugation, particularly for attaching functional groups (e.g., fluorescent tags, biotin) to peptides or proteins. This compound is critical in constructing peptide-drug conjugates (PDCs) or antibody-drug conjugates (ADCs) due to its biocompatibility and ability to improve pharmacokinetic properties .
Q. How should Fmoc-N-amido-PEG8-acid be stored to ensure long-term stability?
The compound must be stored at -20°C in a desiccated environment, protected from light and moisture. Prolonged exposure to ambient temperatures or humidity can lead to hydrolysis of the acid group or degradation of the Fmoc-protected amine, compromising reactivity. Stability testing via HPLC or mass spectrometry is recommended after prolonged storage to verify integrity .
Q. What analytical techniques are recommended for characterizing Fmoc-N-amido-PEG8-acid purity and structure?
Key methods include:
- Reverse-phase HPLC : To assess purity using a C18 column with a water/acetonitrile gradient.
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight confirmation.
- NMR spectroscopy : H and C NMR to verify the PEG8 spacer’s integration and Fmoc-group presence.
- FT-IR : To confirm carboxylic acid and amide functional groups. Consistent batch-to-batch characterization is critical for reproducibility in downstream applications .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for conjugating Fmoc-N-amido-PEG8-acid to amine-containing biomolecules?
- pH Control : Conduct reactions in slightly acidic buffers (pH 5.0–6.0) to activate the carboxylic acid group while minimizing premature Fmoc deprotection.
- Coupling Reagents : Use carbodiimides (e.g., EDC) with NHS esters to improve efficiency.
- Molar Ratios : A 1.5–2.0 molar excess of Fmoc-N-amido-PEG8-acid ensures complete conjugation.
- Monitoring : Track reaction progress via LC-MS or TLC to identify incomplete coupling or side reactions. Adjust parameters iteratively based on analytical feedback .
Q. What strategies resolve low solubility issues of Fmoc-N-amido-PEG8-acid during solid-phase synthesis?
- Solvent Selection : Use DMF:DCM (1:1) mixtures to balance solubility and resin swelling.
- Temperature Modulation : Gentle heating (30–40°C) can enhance dissolution without degrading the Fmoc group.
- Ultrasonication : Brief sonication (5–10 minutes) disperses aggregates.
- Co-solvents : Additives like 1% TFA in DMF improve solubility but require careful pH monitoring to avoid Fmoc cleavage .
Q. How should contradictory NMR data be analyzed when verifying Fmoc-N-amido-PEG8-acid conjugate structures?
- Signal Assignment : Compare observed peaks with reference spectra of the PEG8 spacer and Fmoc group. Overlapping signals (e.g., PEG8 methylene protons) may require 2D NMR (COSY, HSQC).
- Impurity Identification : Use H-C HMBC to detect residual coupling reagents or byproducts.
- Quantitative Analysis : Integrate peaks to calculate molar ratios of PEG8, Fmoc, and target biomolecule. Discrepancies may indicate incomplete conjugation or hydrolysis .
Methodological Frameworks for Experimental Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, testing novel PEG8 spacers in ADC designs aligns with these criteria .
- PICOT Framework : Structure hypotheses around Population (e.g., cancer-targeting peptides), Intervention (conjugation with Fmoc-N-amido-PEG8-acid), Comparison (unmodified peptides), Outcome (improved tumor penetration), and Timeframe (in vitro vs. in vivo studies) .
Data Contradiction Analysis
- Root-Cause Investigation : Use Ishikawa diagrams to trace inconsistencies to variables like reagent purity, reaction time, or analytical method sensitivity.
- Statistical Validation : Apply t-tests or ANOVA to compare results across batches. Outliers may indicate synthesis or characterization errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
